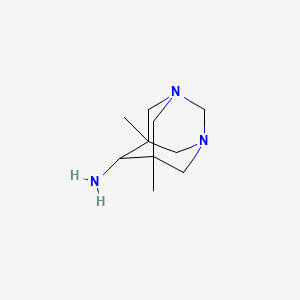
6-Amino-5,7-Dimethyl-1,3-Diazaadamantan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane, a compound known for its unique cage-like structure. This substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to specific chemical and physical properties, making 6-Amino-5,7-dimethyl-1,3-diazaadamantane an interesting subject for scientific research .
Wissenschaftliche Forschungsanwendungen
6-Amino-5,7-dimethyl-1,3-diazaadamantane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Industry: The compound’s derivatives are explored for their antibacterial, antiviral, and antitumor activities.
Wirkmechanismus
Target of Action
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane .
Mode of Action
It’s known that the partial substitution of the nitrogen atoms for carbon in azaadamantanes significantly changes both chemical and physical properties . This leads to higher solubility in water of azaadamantanes compared to adamantanes, which may influence their interaction with biological targets .
Biochemical Pathways
It’s known that various biological activities of azaadamantanes have been observed, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .
Result of Action
It’s known that azaadamantanes and their derivatives have shown significant antitumor, psychotropic, antibacterial, and antioxidant action .
Biochemische Analyse
Biochemical Properties
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The various biological activity of azaadamantanes in combination with moderate toxicity and different ways of their synthesis from available reagents makes them attractive for use as a basic block in the design of new biologically active compounds .
Cellular Effects
It is known that azaadamantanes and their derivatives have shown various biological activities, including antitumor, psychotropic, antibacterial, and antioxidant action .
Molecular Mechanism
It is known that the amino derivatives of 1,3-diazaadamantane, including 6-Amino-5,7-dimethyl-1,3-diazaadamantane, possess psychotropic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,7-dimethyl-1,3-diazaadamantane involves the condensation of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime with various aldehydes and ketones. The resulting oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired 6-amino-1,3-diazaadamantane derivatives .
Industrial Production Methods
While specific industrial production methods for 6-Amino-5,7-dimethyl-1,3-diazaadamantane are not well-documented, the general approach involves large-scale synthesis using the same condensation and reduction reactions mentioned above. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5,7-dimethyl-1,3-diazaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazaadamantane derivatives, which can exhibit different biological activities and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazaadamantane: Another nitrogen-containing analog of adamantane with similar structural properties.
1,3,5-Triazaadamantane: Contains three nitrogen atoms in the adamantane structure, leading to different chemical and biological properties.
Uniqueness
6-Amino-5,7-dimethyl-1,3-diazaadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other diazaadamantane derivatives. Its psychotropic activity and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Eigenschaften
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCSFUAMLHKDLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)


![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![1-tert-butyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)



![3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

